

Application Notes: Cefoperazone Susceptibility Testing via Agar Disk Diffusion Assay

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Compound of Interest

Compound Name: Cefobis

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Introduction

Cefoperazone is a third-generation cephalosporin antibiotic that demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the final stage of bacterial cell wall synthesis.[2][3][4] Specifically, Cefoperazone binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, which blocks the cross-linking of peptidoglycan chains.[2][3][4] This disruption leads to a compromised cell wall that cannot withstand osmotic pressure, ultimately resulting in bacterial cell lysis and death.[3] Due to its efficacy, Cefoperazone is utilized in the treatment of various infections, including those of the respiratory tract, skin, urinary tract, and peritonitis.[5] The agar disk diffusion assay, a standardized method, is frequently employed to determine the in vitro susceptibility of bacterial isolates to Cefoperazone.[6]

Principle of the Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a standardized technique used to assess a bacterium's sensitivity to an antimicrobial agent.[6] The assay involves placing a paper disk impregnated with a specific concentration of the antibiotic, in this case, Cefoperazone, onto an agar plate that has been uniformly inoculated with the bacterial isolate being tested.[6]

During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient.[6] If the bacterium is susceptible to the antibiotic, its growth will be inhibited in the area surrounding the disk, resulting in a clear "zone of inhibition".[6] The diameter of this zone

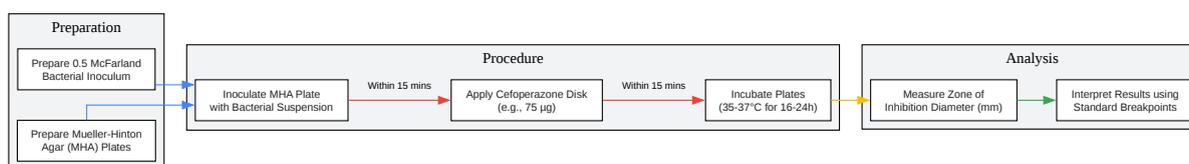
is measured in millimeters and is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that particular bacterial strain. The measured zone diameter is then compared to standardized interpretive criteria to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[7]

Scope and Limitations

This protocol is intended for the in vitro susceptibility testing of common, rapidly growing aerobic bacteria against Cefoperazone. The methodology is based on established procedures from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

It is crucial to note that interpretive criteria and quality control ranges are periodically updated. Therefore, researchers and laboratory professionals must consult the most current versions of CLSI M100 or EUCAST breakpoint tables for the most accurate information.[9][10][11] Testing of fastidious or infrequently isolated bacteria may require specialized media or incubation conditions not covered in this general protocol.[12]

Experimental Workflow Diagram



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Caption: Workflow for the Cefoperazone agar disk diffusion susceptibility test.

Detailed Experimental Protocol

1. Materials

- Cefoperazone antimicrobial susceptibility test disks (e.g., 75 µg)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)[13]
- Sterile saline or sterile demineralized water
- Sterile cotton swabs
- 0.5 McFarland turbidity standard
- Quality control (QC) strains: Staphylococcus aureus ATCC® 25923, Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853[14][15]
- Incubator ($35 \pm 2^\circ\text{C}$)
- Calipers or a ruler for measuring zone diameters
- Vortex mixer

2. Quality Control Before or concurrently with testing clinical isolates, perform QC testing using the recommended strains.[15] The resulting zone diameters must fall within the acceptable ranges specified in the QC table below. If QC results are out of range, investigate the cause (e.g., disk potency, media quality, inoculum density, incubation conditions) before proceeding with testing patient samples.[7]

3. Inoculum Preparation

- From a pure, overnight culture (18-24 hours) on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
- Transfer the colonies to a tube containing 4-5 mL of sterile saline.
- Vortex the tube thoroughly to create a smooth, homogeneous suspension.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and comparing it against the standard visually or with a photometric device. This corresponds to a bacterial density of approximately $1-2 \times 10^8$ CFU/mL.[6]

- The prepared inoculum should be used within 15 minutes of standardization.

4. Inoculation of Agar Plate

- Dip a sterile cotton swab into the standardized bacterial suspension.
- Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.[13]
- Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
- Allow the plate to sit at room temperature for 3-5 minutes (but no longer than 15 minutes) to allow the agar surface to dry.

5. Application of Cefoperazone Disks

- Using sterile forceps or an automated disk dispenser, place a Cefoperazone disk onto the inoculated surface of the MHA plate.
- Gently press the disk down to ensure complete contact with the agar surface.
- The disks should be placed at least 24 mm apart from each other and from the edge of the plate.
- Once a disk is placed, do not move it, as initial diffusion of the antibiotic begins immediately.

6. Incubation

- Invert the plates and place them in an incubator set to $35 \pm 2^{\circ}\text{C}$ within 15 minutes of disk application.
- Incubate for 16-20 hours. For *Staphylococcus* spp., a full 24 hours of incubation may be necessary to detect potential resistance.[13]
- Incubation should be in ambient air.

7. Reading and Interpretation of Results

- After the incubation period, examine the plates. A satisfactory test will show a confluent lawn of bacterial growth.
- Measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest whole millimeter using calipers or a ruler. Measurements are typically made from the underside of the plate.^[7]
- Compare the measured zone diameter to the interpretive criteria in the table below to categorize the isolate as Susceptible, Intermediate, or Resistant.

Data Presentation

Table 1: Zone Diameter Interpretive Criteria for Cefoperazone (75 µg Disk)

Organism Group	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacteriaceae	≥ 21 mm	16-20 mm	≤ 15 mm
Staphylococcus spp.	≥ 21 mm	16-20 mm	≤ 15 mm
Pseudomonas aeruginosa	≥ 18 mm	15-17 mm	≤ 14 mm

Note: These values are based on historical data and standards.^{[10][16][17][18]} Always refer to the latest CLSI or EUCAST documentation for current interpretive breakpoints.

Table 2: Quality Control Ranges for Cefoperazone Disk Diffusion Testing

QC Strain	ATCC® No.	Disk Potency	Acceptable Zone Diameter Range (mm)
Escherichia coli	25922	30 µg	24-33 mm
Staphylococcus aureus	25923	30 µg	23-34 mm
Pseudomonas aeruginosa	27853	75 µg	23-29 mm

Note: These QC ranges are based on published studies and standards.[10][14] Laboratories should verify these ranges against the current CLSI M100 standard.

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